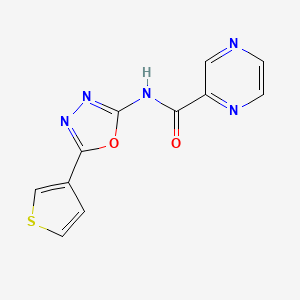

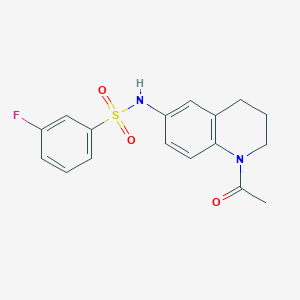

![molecular formula C15H17N7OS3 B2394588 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251564-50-7](/img/structure/B2394588.png)

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

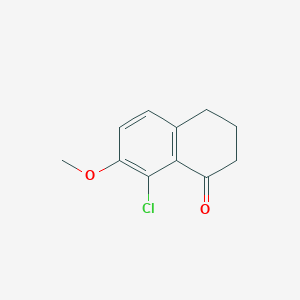

The compound is a complex organic molecule with multiple functional groups. It contains a thiadiazole ring, a triazole ring, and a tetrahydrobenzothiazole ring . The compound has been mentioned in the context of various studies, including those related to antibacterial activities and anticancer agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, one study describes the reaction of 2-bromodimedone with cyanothioacetamide to produce a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative . Another study mentions the reaction of a compound with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and the functional groups it contains. It includes a thiadiazole ring, a triazole ring, and a tetrahydrobenzothiazole ring . The compound’s structure has been analyzed using techniques like 1H NMR and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its structure and the functional groups it contains. For instance, the compound is likely to be a solid at room temperature . Its melting point, IR spectrum, and 1H NMR spectrum have been reported in one study .Scientific Research Applications

Dual Kinase Inhibitor

This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Anticancer Agent

The compound has been studied for its potential as an anticancer agent . It has been found to inhibit the growth of cancer cells by interfering with the function of certain proteins involved in cell growth and division .

PDK1 and LDHA Inhibitor

The compound has been evaluated as a PDK1 and LDHA inhibitor . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells . Inhibiting these enzymes could potentially slow down the growth of cancer cells .

Antibacterial Agent

The compound has also been studied for its potential as an antibacterial agent . It could potentially be used to treat bacterial infections, which can indirectly promote colorectal carcinogenesis via epigenome dysregulation .

Antioxidant

The compound has shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxic Agent

The compound has exhibited significant cytotoxic activities . It has been found to be effective against LoVo and HCT-116 cells of colorectal cancer (CRC) . Thus, it could be considered as a promising candidate for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of CRC cell lines .

Mechanism of Action

Target of Action

The primary targets of this compound are C-Met receptor tyrosine kinase and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases play a crucial role in the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It is capable of inhibiting c-Met receptor tyrosine kinase , and it also inhibits both CK2 and GSK3β simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Biochemical Pathways

The compound affects the biochemical pathways involving the phosphorylation of PTEN. By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN . This leads to a decrease in the development of cancer cell lines .

Result of Action

The result of the compound’s action is a significant cytotoxic response to cancer cell lines . By inhibiting the activity of key kinases and preventing the deactivation of PTEN, the compound can potentially serve as an effective anticancer agent .

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7OS3/c1-3-24-15-20-19-13(26-15)17-12(23)11-8(2)22(21-18-11)14-16-9-6-4-5-7-10(9)25-14/h3-7H2,1-2H3,(H,17,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLKQBWCVXKWLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=NC4=C(S3)CCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

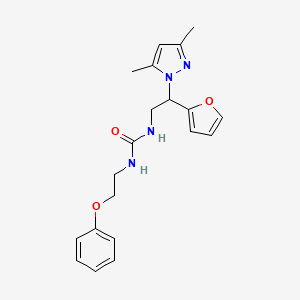

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

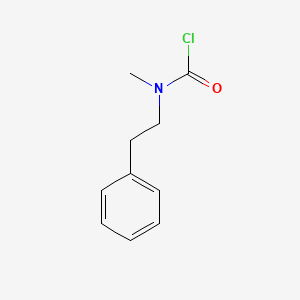

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

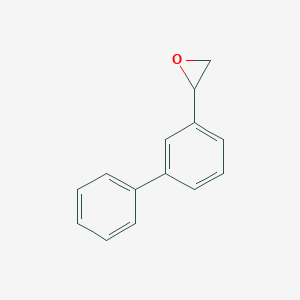

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)